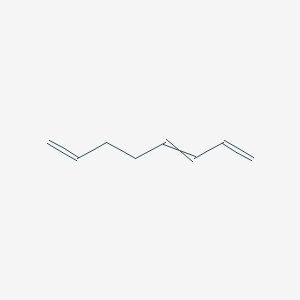

Octa-1,3,7-triene

Description

Structure

3D Structure

Properties

IUPAC Name |

octa-1,3,7-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHDEXGCKAXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905253 | |

| Record name | Octa-1,3,7-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-35-3 | |

| Record name | 1,3,7-Octatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octa-1,3,7-triene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octa-1,3,7-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octa-1,3,7-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Pericyclic Reactions Involving Octa 1,3,7 Triene

Sigmatropic Rearrangements in Octa-1,3,7-triene Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.org In the case of this compound, both thermally allowed and forbidden pathways are of significant interest.

Elucidation of [3s,5s]-Sigmatropic Shift Mechanisms

The [3s,5s]-sigmatropic shift in this compound is a formally orbital symmetry-forbidden process. nih.gov Detailed computational analyses using B3LYP and BPW91 density functional theory, as well as CASPT2 methods, have revealed that this rearrangement does not occur in a concerted fashion. nih.govresearchgate.net Instead, it proceeds through a stepwise mechanism involving the formation of diradical intermediates. nih.govresearchgate.net This stepwise nature is a direct consequence of the high activation barrier imposed by orbital symmetry rules on the concerted pathway. nih.gov The investigation into these forbidden reactions has been extended to related systems like 7-methylenenona-1,3,8-triene, which also shows a stepwise mechanism. nih.gov

Role of Diradical Intermediates in Orbital Symmetry Forbidden Rearrangements

The orbital symmetry-forbidden [3s,5s]-sigmatropic rearrangement of this compound proceeds through diradical intermediates. nih.govresearchgate.net The stability of these intermediates and the transition states leading to them is influenced by the electronic nature of the cyclic diradical. nih.gov Cyclic diradicals with an aromatic circuit of electrons, which includes the two radical centers and the conjugated π or σ bonds, are stabilized compared to those with an antiaromatic circuit. nih.gov While the magnitude of these stabilization effects is small, they can significantly influence the rates of competing reaction processes. nih.gov

Different computational functionals provide varying perspectives on the energetics of diradical formation. The BPW91 functional tends to underestimate the endothermicity and the barrier to diradical formation, whereas the B3LYP functional overestimates these values. nih.gov

Substituent Effects on Rearrangement Barriers and Pathways

The introduction of substituents on the this compound framework can dramatically alter the activation barriers and favor certain reaction pathways. researchgate.net For instance, substituents at the 4- and 7-positions have been shown to significantly lower the barriers for all rearrangements. nih.govresearchgate.net

In a related context, density functional theory calculations have been used to demonstrate that complexation with Pd(II) and the strategic placement of substituents can be used to favor the otherwise forbidden [3s,5s] process over the allowed [3s,3s]- and [3s,5a]-shifts. researchgate.net Specifically, in (Z)-N2,N2,N6,N6-tetramethylthis compound-2,6-diamine, the Pd(II) promoted nih.govmolaid.com-sigmatropic shift becomes the favored pathway. researchgate.net

Cycloaddition Reaction Pathways

Cycloaddition reactions are another important class of pericyclic reactions available to this compound and its derivatives.

Intramolecular [4+2] Cycloadditions (Diels-Alder Type)

The intramolecular [4+2] cycloaddition, also known as the intramolecular Diels-Alder (IMDA) reaction, is a powerful method for the stereocontrolled synthesis of bicyclic and polycyclic systems. thieme-connect.de In the context of this compound, computational studies have identified the IMDA reaction as a competitive pathway alongside sigmatropic rearrangements. nih.govresearchgate.net Specifically, UB3LYP and UM06-2X calculations predict a pathway involving an intramolecular Diels-Alder cycloaddition followed by a homolytic ring-opening. nih.govresearchgate.net This pathway competes with the nih.govmolaid.com sigmatropic shifts. nih.gov

Photo-induced Cycloadditions and Photoreactivity

The photoreactivity of conjugated trienes like this compound is a subject of significant interest due to the variety of pericyclic reactions they can undergo upon electronic excitation. These reactions, including electrocyclizations and cycloadditions, lead to the formation of diverse cyclic and bicyclic structures. While direct and extensive studies on the photo-induced cycloadditions of this compound itself are not widely documented in readily available literature, the photochemical behavior of structurally related compounds provides valuable insights into its potential reactivity.

Research into the photochemistry of related bicyclic systems, such as 2,3-benzobicyclo[4.2.0]octa-2,4,7-triene, demonstrates the propensity of the bicyclo[4.2.0]octane framework to undergo significant rearrangement upon irradiation. cdnsciencepub.com Direct irradiation of this benzannulated derivative yields products like benzosemibullvalene and benzocyclooctatetraene, indicating complex intramolecular rearrangements. cdnsciencepub.com Sensitized irradiations of the same compound also lead to the formation of benzosemibullvalene, suggesting the involvement of triplet excited states in these transformations. cdnsciencepub.com

Furthermore, studies on other conjugated trienes highlight the general principles of their photoreactivity. For instance, the irradiation of (3E,5Z)-1,3,5-octatriene can lead to various photochemical transformations through radical mechanisms. These reactions are fundamental in understanding the reaction pathways available to conjugated polyenes upon absorbing light. The electrocyclic ring-closure of 1,3,5-hexatriene (B1211904) to 1,3-cyclohexadiene (B119728) is a classic example of a photochemically allowed conrotatory process, which contrasts with the disrotatory thermal pathway. masterorganicchemistry.com This principle of orbital symmetry control is central to predicting the stereochemical outcome of the photoreactions of trienes.

The study of more complex systems also sheds light on potential reaction channels. For example, the photolysis of a tetrazole-saccharyl conjugate in solid argon can lead to the formation of 7-thia-8-azabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide, indicating that the bicyclo[4.2.0]octatriene core can be generated photochemically from suitable precursors. conicet.gov.ar

While specific data on the photo-induced cycloadditions of this compound is sparse, the established reactivity of similar conjugated systems suggests that it would be a rich area for photochemical investigation, likely involving a variety of intramolecular cycloadditions and rearrangements governed by the principles of pericyclic reactions.

Polymerization Mechanisms and Oligomerization

The oligomerization of dienes is a significant industrial process for the synthesis of higher olefins, and this compound is a notable product in this context, particularly from the dimerization of butadiene. The mechanisms of these reactions are heavily dependent on the catalyst system employed, which dictates the selectivity towards linear or branched products.

Palladium and nickel complexes are prominent catalysts in the oligomerization of butadiene. For instance, tertiary phosphine-palladium complexes can catalyze the co-oligomerization of butadiene and carbon dioxide. rsc.org Under certain conditions, this reaction can yield esters that, at higher temperatures (e.g., 90 °C), can produce this compound through an oxidative addition of an allyl carbon-oxygen bond to a palladium(0) species. rsc.org In other palladium-catalyzed systems, especially in aqueous biphasic media, this compound can be a minor product alongside telomers like octadienyl ethers. cas.cz

The linear dimerization of 1,3,7-octatriene (B13812992) itself has been demonstrated using π-allylpalladium complexes in homogeneous reactions, leading to the selective formation of ω-hexadecapentaenes. acs.org The addition of phosphine (B1218219) ligands to these catalyst systems can alter the reaction course, favoring the formation of branched dimers instead of linear ones. acs.org These catalysts are also effective for the codimerization of 1,3,7-octatriene with other polyolefins, producing a range of linear olefins. acs.org

Cobalt-based catalysts are also utilized for butadiene oligomerization and tend to favor the formation of acyclic dimers. rsc.org While 3-methylhepta-1,4,6-triene and octa-1,3,6-triene are often the major products, small amounts of acyclic trimers can also be formed, providing insights into the catalytic mechanism which is believed to involve cobalt-coordinated dienyl, allyl, and vinyl groups. rsc.org

The table below summarizes some of the catalyst systems and conditions used in reactions involving the formation and further oligomerization of this compound.

| Reactant(s) | Catalyst System | Conditions | Major Product(s) | Citation |

| Butadiene, Carbon Dioxide | Tertiary phosphine–palladium complexes | 90 °C | This compound, (E)-2-ethylidenehepta-4,6-dienoic acid | rsc.org |

| Butadiene, Water | [Pd(PTA)4] | Aqueous biphasic system | Octadienyl ethers (major), this compound (minor, 4%) | cas.cz |

| 1,3,7-Octatriene | π-allylpalladium complexes | Homogeneous reaction | ω-Hexadecapentaenes | acs.org |

| 1,3,7-Octatriene | π-allylpalladium complexes with phosphine ligands | Homogeneous reaction | Branched dimers | acs.org |

| Butadiene | Cobalt chloride-triethylaluminium | - | 3-Methylhepta-1,4,6-triene, Octa-1,3,6-triene | rsc.org |

These studies underscore the importance of catalyst design in controlling the outcome of diene and triene oligomerization, allowing for the selective synthesis of various linear and branched polyenes. The mechanisms generally involve the formation of intermediate metal-allyl and metal-olefin complexes, with the specific ligand environment around the metal center playing a crucial role in directing the reaction pathway.

Theoretical and Computational Chemistry Studies on Octa 1,3,7 Triene Systems

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules like octa-1,3,7-triene. These approaches range from density functional theory, which is widely used for its balance of accuracy and computational cost, to more computationally intensive multiconfigurational methods required for describing complex electronic states, such as those involved in pericyclic reactions.

Density Functional Theory (DFT) Calculations (e.g., B3LYP, BPW91, M06-2X)

Density Functional Theory (DFT) has been a workhorse in the study of this compound's reactivity. Functionals such as B3LYP and BPW91 have been employed to investigate the mechanisms of orbital symmetry-forbidden [3s,5s]-sigmatropic shifts. These calculations have revealed that such reactions proceed through a stepwise mechanism involving diradical intermediates. researchgate.net

A comparative study using B3LYP and BPW91 functionals to analyze the [3s,5s]-sigmatropic shift of this compound showed that BPW91 tends to underestimate the endothermicity and the barrier for diradical formation, whereas B3LYP overestimates these values. researchgate.net This highlights the importance of functional selection in accurately describing the energetics of these reactions.

More recent studies have utilized a broader range of functionals, including M06-2X, to explore the competition between acs.orgacs.org and acs.orgescholarship.org sigmatropic shifts and intramolecular [4+2] cycloaddition of 1,3,7-octatriene (B13812992). acs.org DFT calculations with the UB3LYP and UM06-2X functionals predicted a potential energy landscape that includes two competing acs.orgescholarship.org sigmatropic shifts and an intramolecular Diels-Alder cycloaddition/homolytic ring-opening pathway. acs.org

A study on the researchgate.netacs.org sigmatropic hydrogen rearrangement in 7-methylocta-1,3(Z),5(Z)-triene, a substituted derivative, also employed DFT (MPWB1K/6-31+G(d,p)) to investigate the reaction, highlighting the utility of DFT in modeling such systems. acs.org

Multiconfigurational Methods (e.g., CASSCF, CASPT2)

For reactions involving significant changes in electronic structure, such as the formation of diradical intermediates or electronically excited states, multiconfigurational methods are often necessary. Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) have been crucial in studying the pericyclic reactions of this compound.

These methods have been used to investigate the competing acs.orgacs.org and acs.orgescholarship.org sigmatropic shifts of 1,3,7-octatriene. acs.org CASSCF calculations identified both stepwise and concerted pathways for the acs.orgacs.org rearrangement. For the competing acs.orgescholarship.org sigmatropic rearrangement, CASSCF and CASPT2 calculations revealed three distinct stepwise pathways with similar energy barriers. acs.org

In the study of the forbidden [3s,5s]-sigmatropic shift, CASPT2 single-point calculations were performed on geometries optimized with DFT methods to provide a more accurate description of the energetics of the diradical intermediates. researchgate.netescholarship.org These calculations have been essential in confirming the stepwise nature of these formally forbidden reactions. The choice of active space in CASSCF calculations is critical for accurately describing the electronic states involved in these reactions. acs.org

Ab Initio Studies of Reaction Energetics and Transition States

Ab initio methods, which are based on first principles without empirical parameterization, provide a fundamental understanding of reaction energetics and transition states. While DFT and CASSCF/CASPT2 are themselves ab initio methods, the term can also refer to other high-level approaches.

High-level ab initio studies have been instrumental in understanding the photochemistry of related polyene systems. For instance, in the study of tricyclo researchgate.netresearchgate.netescholarship.orgscispace.comocta-3,7-diene, a precursor to other cyclic compounds, CASSCF and CASPT2 methods were used to explore the potential energy surfaces and identify minimum energy crossing points, which are crucial for understanding photochemical reaction pathways. researcher.lifeosti.gov While not directly on this compound, these studies demonstrate the power of ab initio methods in elucidating complex reaction mechanisms in related systems.

Potential Energy Surface Mapping and Transition State Analysis

The potential energy surface (PES) provides a conceptual and quantitative map of a molecule's energy as a function of its geometry. For this compound, mapping the PES is crucial for understanding the competition between different reaction pathways.

Theoretical studies have explored the PES for the thermal reactions of 1,3,7-octatriene, identifying various stationary points, including reactants, products, intermediates, and transition states. acs.org For the [3s,5s]-sigmatropic shift, the PES reveals a stepwise mechanism with the formation of a diradical intermediate. researchgate.netescholarship.org The transition states leading to and from this intermediate have been located and characterized, providing insight into the activation barriers for the reaction. researchgate.net

In the case of competing acs.orgacs.org and acs.orgescholarship.org sigmatropic shifts, the PES is more complex. acs.org CASSCF calculations have identified both concerted and stepwise pathways for the acs.orgacs.org rearrangement, each with its own set of transition states. acs.org For the acs.orgescholarship.org shift, multiple stepwise pathways with similar barriers have been found, indicating a complex and competitive reaction landscape. acs.org

The table below presents the relative free energies (in kcal/mol) for the stationary points in the [3s,5s]-rearrangement of this compound, as calculated by different theoretical methods.

| Stationary Point | B3LYP | BPW91 | CASPT2//B3LYP |

| This compound | 0.0 | 0.0 | 0.0 |

| Transition State 1 | 44.5 | 34.6 | 40.5 |

| Diradical Intermediate | 38.0 | 25.1 | 35.1 |

| Transition State 2 | 41.3 | 29.5 | 37.6 |

| Product | 12.3 | 7.9 | 11.2 |

| Data sourced from Leach et al. (2002). researchgate.net |

Conformational Landscape and Vibrational Analysis

The conformational flexibility of this compound significantly influences its reactivity. The molecule can exist in various conformations due to rotation around its single bonds. A detailed computational study on the related 7-methylocta-1,3(Z),5(Z)-triene identified seven distinct conformers. acs.org The relative stabilities and the transition states for their interconversion were determined using DFT calculations. The most stable conformer was found to be the one with an s-trans, s-trans configuration. acs.org

The table below shows the relative energies of the seven conformers of 7-methylocta-1,3(Z),5(Z)-triene calculated at the MPWB1K/DIDZ level.

| Conformer | Configuration | Relative Energy (kcal/mol) |

| R1 | s-trans, s-trans | 0.00 |

| R2 | s-trans, s-cis | 0.54 |

| R3 | s-cis, s-trans | 1.13 |

| R4 | s-cis, s-cis (non-reacting) | 1.80 |

| R5 | s-gauche, s-trans | 2.34 |

| R6 | s-trans, s-gauche | 2.50 |

| R7 | s-cis, s-cis (reacting) | 1.67 |

| Data sourced from a study on 7-methylocta-1,3(Z),5(Z)-triene. acs.org |

Computational Assessment of Aromaticity and Antiaromaticity in Reaction Intermediates

The concepts of aromaticity and antiaromaticity, typically applied to cyclic conjugated systems, have been extended to understand the stability of transition states and intermediates in pericyclic reactions. In the stepwise [3s,5s]-sigmatropic shift of this compound, the diradical intermediate is cyclic. researchgate.net

Computational studies have shown that the stability of these cyclic diradical intermediates is influenced by the number of electrons in the cyclic array. researchgate.net Cyclic diradicals that possess an aromatic circuit of electrons (including the two radical centers and the conjugated pi or sigma bonds) are stabilized compared to those with an antiaromatic circuit. researchgate.net This stabilization or destabilization also affects the transition states leading to and from the diradical, thereby influencing the activation energies of the stepwise sigmatropic shifts. researchgate.net While the magnitude of these effects may be small, they can significantly impact the rates of competing reaction pathways. researchgate.net

The concept of antiaromaticity has also been invoked to explain the mechanism of isomerization in related chlorinated bicyclo[3.3.0]octa-triene systems, where the avoidance of an antiaromatic cyclopentadienyl (B1206354) cation intermediate directs the reaction pathway.

Electron Localization Function (ELF) and Catastrophe Theory Applications in Reaction Mechanism Analysis

The intricate electronic rearrangements that characterize the pericyclic reactions of polyene systems, such as those involving this compound, can be profoundly illuminated through advanced computational chemistry techniques. Among the most powerful of these is the combined application of the Electron Localization Function (ELF) and Thom's Catastrophe Theory. researchgate.net This approach, often termed Bonding Evolution Theory (BET), provides a detailed, real-space representation of chemical bond formation and cleavage as a reaction progresses, moving beyond traditional orbital-based descriptions. researchgate.netmdpi.comresearchgate.net

The ELF is a scalar field that provides a measure of electron pair localization, effectively mapping out the spatial domains corresponding to chemical bonds, lone pairs, and atomic cores in accordance with Lewis's bonding model. researchgate.netcdnsciencepub.com By analyzing the topology of the ELF at sequential points along a reaction coordinate, one can identify "structural stability domains" (SSDs). researchgate.net These are regions of the reaction path where the number and nature of ELF basins (e.g., disynaptic basins representing covalent bonds) remain constant. The transition from one SSD to another signifies a fundamental change in the electronic structure of the reacting system, such as the breaking of a bond or the formation of a new one. researchgate.netresearchgate.net

These sudden topological changes are mathematically described by Catastrophe Theory. The points of transition between SSDs are known as bifurcation catastrophes. researchgate.net For chemical reactions, the most relevant types are "fold" and "cusp" catastrophes. nih.govacs.org A cusp catastrophe, for instance, is often associated with the formation of a new covalent bond, where two separate monosynaptic basins (representing non-bonding electrons on two atoms) merge into a single disynaptic basin (the new bond). nih.gov Fold catastrophes can represent other significant electronic rearrangements, such as the concentration of electron density on terminal atoms preceding bond formation. mdpi.com

A detailed analysis of a closely related ring-closure reaction—the transformation of (3Z,5Z)-octa-1,3,5,7-tetraene into (1Z,3Z,5Z)-cycloocta-1,3,5-triene—provides a clear illustration of this methodology. nih.gov This electrocyclization process was found to proceed through a mechanism consisting of six distinct steps, demarcated by a series of fold and cusp catastrophes. nih.gov

The key findings from the ELF and Catastrophe Theory analysis of this reaction are summarized below:

Transition State vs. Bond Formation: The analysis reveals that the transition structure (TS) does not coincide with the formation of the new carbon-carbon sigma bond. The TS is identified in the third step of the mechanism, at a C1-C8 distance of 2.342 Å. nih.gov At this point, all carbon-carbon bonds still exhibit the topological signature of single bonds. nih.gov

Cusp Catastrophe and Bond Formation: The actual formation of the C1-C8 bond is marked by a cusp catastrophe that occurs much later in the reaction coordinate, specifically in the final step. nih.gov This event takes place when the C1-C8 distance is approximately 1.97 Å. Here, two monosynaptic, non-bonding basins, V(C1) and V(C8), coalesce into a single disynaptic bonding basin, V(C1,C8), which represents the newly formed C1-C8 bond in the cyclooctatriene product. nih.gov

The table below details the sequence of events along the intrinsic reaction coordinate (IRC) for the ring-closure, highlighting the domains of structural stability and the catastrophic bifurcations that separate them.

Table 1: ELF/Catastrophe Theory Analysis of Octatetraene to Cyclooctatriene Ring Closure

| Step | Event/Domain | C1-C8 Distance (Approx. Å) | Description of Electronic Rearrangement |

|---|---|---|---|

| 1-2 | Initial Steps & Stability Domains | > 2.342 | Initial electronic rearrangements within the tetraene system, separated by fold catastrophes. nih.gov |

| 3 | Transition Structure (TS) | 2.342 | The system reaches its highest energy point along the reaction path. Topologically, all C-C bonds still appear as single bonds. nih.gov |

| 4-5 | Post-TS Rearrangements | 2.342 - 1.97 | Further electronic changes occur as the terminal carbons approach each other, marked by additional catastrophes. nih.gov |

| 6 | Cusp Catastrophe | 1.97 | The V(C1) and V(C8) non-bonding basins merge to form the V(C1,C8) disynaptic basin, signifying the formation of the new σ-bond. nih.gov |

This detailed breakdown demonstrates that concepts like bond breaking and forming processes arise naturally from the topological analysis of the ELF. nih.gov The application of this combined theoretical framework provides a rigorous and nuanced picture of the reaction mechanism, specifying not only the sequence of events but also the precise point along the reaction coordinate where critical electronic transformations, such as the creation of a covalent bond, actually take place.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of octa-1,3,7-triene. ¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons, while ¹³C NMR distinguishes the different carbon atoms within the molecule.

¹H NMR spectra are crucial for identifying the olefinic and allylic protons characteristic of the triene system. The splitting patterns and coupling constants (J values) observed in ¹H NMR help to establish the connectivity between adjacent protons, confirming the arrangement of the double bonds. For conjugated trienes, typical J values for trans-alkenic protons are in the range of 10–12 Hz.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the eight carbon atoms in the molecule. The sp² hybridized carbons of the double bonds typically appear in the region of δ 115–135 ppm.

While specific, detailed NMR data for this compound is not widely published in readily accessible sources, the general principles of NMR spectroscopy for unsaturated hydrocarbons are well-established and routinely applied for its characterization.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity assessment. nist.gov The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 108.18 g/mol . nist.gov The fragmentation pattern provides structural information, as the molecule breaks apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular mass, allowing for the confirmation of the elemental composition. For this compound (C₈H₁₂), the exact mass is 108.0939 g/mol . lookchem.com HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, making it an essential technique for unambiguous identification, especially in complex mixtures.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, providing another layer of analytical confirmation. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 109.10118 | 122.7 |

| [M+Na]⁺ | 131.08312 | 130.1 |

| [M-H]⁻ | 107.08662 | 122.9 |

| [M+NH₄]⁺ | 126.12772 | 145.9 |

| [M+K]⁺ | 147.05706 | 127.8 |

Data calculated using CCSbase.

Infrared (IR) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and analyzing its conjugation system. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for a conjugated triene like this compound include:

C=C stretching vibrations: These typically appear in the region of 1600-1650 cm⁻¹. The conjugation of the double bonds can influence the exact position and intensity of these bands.

=C-H stretching vibrations: The stretching of bonds between sp² carbons and hydrogens usually results in absorptions above 3000 cm⁻¹.

=C-H bending vibrations: These out-of-plane bending vibrations occur in the 700-1000 cm⁻¹ region and can provide information about the substitution pattern of the alkenes (e.g., cis vs. trans).

The presence of these characteristic bands in the IR spectrum confirms the unsaturated and conjugated nature of this compound. nist.gov The correlation between IR absorbance at specific wavenumbers and the concentration of conjugated trienes is also a known analytical parameter, particularly in the study of lipid oxidation. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile compounds like this compound. nist.gov This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In a GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component.

GC-MS is particularly useful for:

Purity Assessment: The chromatogram can reveal the presence of impurities, as they will appear as separate peaks.

Isomer Differentiation: Different isomers of octatriene, such as 1,3,6-octatriene, will have different retention times in the GC, allowing for their separation and individual identification.

Identification in Complex Mixtures: GC-MS is widely used to identify the components of essential oils and other natural product extracts, where various terpenes and related compounds, including derivatives of octatriene, may be present. jocpr.comresearchgate.net

The NIST (National Institute of Standards and Technology) WebBook and other spectral databases contain reference GC-MS data for this compound and its isomers, which can be used to confirm the identity of the compound in an experimental sample. nist.govnist.gov

Thermogravimetric Analysis (TGA) and Accelerated Rate Calorimetry (ARC) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) and Accelerated Rate Calorimetry (ARC) are thermal analysis techniques used to evaluate the stability of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. torontech.cometamu.edu A TGA curve plots mass loss against temperature. For a compound like this compound, TGA can determine its volatilization temperature and identify the temperature at which thermal decomposition begins. etamu.edu This information is crucial for understanding the material's thermal limits. The degradation of conjugated trienes can be monitored by observing the mass loss in a specific temperature range. dergipark.org.tr

Accelerated Rate Calorimetry (ARC) is a technique used to study the thermodynamics and kinetics of exothermic reactions under adiabatic conditions. paralab.ptthermalhazardtechnology.com An ARC experiment measures the rate of heat and pressure generation during a thermal runaway reaction. paralab.pt For a reactive compound with multiple double bonds like this compound, there is a potential for uncontrolled polymerization or decomposition at elevated temperatures. ARC can be used to model the exothermic behavior under high-temperature stress, providing critical data for process safety and hazard assessment. This method helps to define safe operating temperatures and predict the consequences of a thermal runaway event. paralab.pt

The study of thermal degradation is important for conjugated trienes, as they can undergo oxidation and other reactions upon heating. ubm.roresearchgate.net These analytical methods provide a comprehensive understanding of the thermal stability and potential hazards associated with this compound.

Structure Reactivity Relationships and Substituent Effects in Octa 1,3,7 Triene

Influence of Conjugation and Strain on Reactivity

The structure of octa-1,3,7-triene features a conjugated 1,3-diene system and an isolated double bond. This conjugation, the overlap of p-orbitals across adjacent double bonds, allows for the delocalization of π-electrons, which is a key factor governing the molecule's stability and reactivity. pearson.com This delocalized electron system is the primary site for the molecule's rich pericyclic chemistry. researchgate.netnih.gov While the linear, open-chain form of this compound is not subject to significant ring strain, the products of its intramolecular reactions, such as electrocyclization, are often strained bicyclic systems. The formation of these products, like bicyclo[4.2.0]octa-2,7-diene via an intramolecular [4+2] cycloaddition, involves a trade-off between the energetic favorability of forming new sigma bonds and the energetic penalty of introducing ring strain. rsc.org

Computational studies have revealed several competing reaction pathways accessible to this compound, including:

rsc.orgrsc.org Sigmatropic Rearrangement (Cope Rearrangement) researchgate.netnih.gov

rsc.orgontosight.ai Sigmatropic Rearrangement researchgate.netnih.govresearchgate.net

Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction) researchgate.netnih.gov

The activation barriers for these pathways are often similar, leading to a delicate balance that can be tipped by reaction conditions or structural modifications. researchgate.netresearchgate.net For instance, certain computational methods predict stepwise pathways involving diradical intermediates, particularly for the orbital symmetry-forbidden [3s,5s] sigmatropic shift, indicating that the molecule's reactivity is not limited to concerted pericyclic mechanisms. researchgate.netresearchgate.net The activation barrier for the disallowed rsc.orgontosight.ai shift is noted to be substantially larger than for stepwise reactions that are orbital symmetry allowed. researchgate.net

Modulating Reaction Pathways through Strategic Substituent Design

The delicate balance between the competing pericyclic pathways of this compound can be manipulated through the strategic placement of substituents. researchgate.net Substituents can alter the electronic and steric properties of the molecule, thereby stabilizing or destabilizing the transition states of specific reactions and lowering their activation barriers. researchgate.netresearchgate.net

Research has shown that placing substituents at the C4 and C7 positions of the this compound skeleton can lead to a significant lowering of the activation barriers for all competing rearrangements. researchgate.netnih.gov This effect stems from the ability of substituents to stabilize the transition states associated with the rsc.orgrsc.org, rsc.orgontosight.ai, and [4+2] pathways.

The nature and position of substituents can have cooperative or competitive effects. For the related Cope rearrangement in 1,5-hexadienes, a principle that can be extended to the this compound system, the stabilizing effects of substituents have been quantified. researchgate.net

Cooperative Effects: Placing cyano or vinyl groups at C2 and C5 provides a cooperative lowering of the activation enthalpy. A similar cooperative effect is seen with substituents at C1, C3, C4, and C6. researchgate.net

Competitive Effects: In contrast, the stabilization provided by substituents at C2 and C4, or at C1, C3, and C5, is predicted to be competitive rather than cooperative. researchgate.net

In general, for electrocyclic reactions, transition states where substituents are oriented "outward" are preferred over "inward" orientations, regardless of the substituent's electronic character (π-donor or π-acceptor), primarily to minimize steric strain. researchgate.netacs.org This stereoelectronic effect plays a crucial role in determining the preferred reaction pathway and the stereochemistry of the final product.

| Substituent Position(s) | Effect on Activation Barrier | Nature of Effect | Reference |

|---|---|---|---|

| C4 and C7 | Significant lowering for all rearrangements | Stabilization of transition states | researchgate.netnih.gov |

| C2 and C5 | Cooperative lowering | Additive stabilization | researchgate.net |

| C1, C3, C4, and C6 | Cooperative lowering | Additive stabilization | researchgate.net |

| C2 and C4 | Competitive lowering | Non-additive stabilization | researchgate.net |

Advanced Applications As a Synthetic Building Block and Intermediate

Role in Complex Molecule Synthesis

The reactivity of octa-1,3,7-triene makes it a key starting material or intermediate for constructing intricate molecular architectures. It is notably produced during the telomerization of 1,3-butadiene, a common industrial process, which can make it an accessible intermediate for further chemical synthesis. google.com

One of the primary applications of this compound and its substituted analogs is in cycloaddition reactions, particularly the Diels-Alder reaction. google.com The conjugated diene portion of the molecule readily reacts with dienophiles to form six-membered rings, a foundational strategy for building polycyclic systems. For instance, substituted 1,3,7-octatrienes can undergo Diels-Alder condensation with 1,4-naphthoquinone. google.com The resulting products can then be converted into tetrahydro-alkylanthraquinones, which are useful as intermediates in the cyclic reduction-oxidation processes for producing hydrogen peroxide. google.com

The utility of the octatriene framework is also evident in the synthesis of natural products. The structurally related compound, 2,6-dimethylthis compound, serves as a key precursor in the synthesis of other monoterpenes. e-bookshelf.de This highlights the importance of the this compound skeleton in accessing complex natural product families. Furthermore, this compound is sometimes produced as a byproduct in reactions aimed at producing lactones through the telomerization of butadiene and carbon dioxide, indicating its stability and presence in various chemical environments. google.com

| Reactant(s) | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| Substituted 1,3,7-octatriene (B13812992) + 1,4-Naphthoquinone | Diels-Alder Condensation | Tetrahydro-alkylanthraquinones | Intermediates for hydrogen peroxide production. | google.com |

| 1,3-Butadiene | Telomerization | This compound | Formation as a minor product, making it an available synthetic intermediate. | google.com |

| 2,6-Dimethylthis compound | Isomerization/Rearrangement | Other Monoterpenes | Demonstrates the utility of the octatriene core in natural product synthesis. | e-bookshelf.de |

Precursor in the Development of Polymeric Materials

While direct, large-scale polymerization of this compound is not extensively documented, its structural features suggest its potential as a monomer or comonomer in polymer synthesis. The presence of multiple double bonds allows for various polymerization pathways. The conjugated system, in particular, is reactive in cycloaddition and polymerization reactions.

Substituted derivatives of 1,3,7-octatriene have shown utility as intermediates for polymers. For example, glycols derived from 2,7-dimethyl-1,3,7-octatriene through specific chemical reactions are useful intermediates in the synthesis of polyurethanes. google.com This indirect application underscores the potential of the octatriene backbone in creating valuable monomers for step-growth polymerization. The general class of trienes has been investigated for topochemical 1,6-polymerization, a process that can yield highly ordered polymers. researchgate.net Although this has not been specifically demonstrated for this compound, its structure is amenable to such advanced polymerization techniques under specific conditions.

| Derivative/Related Compound | Application | Polymer Type | Reference |

|---|---|---|---|

| Glycols from 2,7-dimethyl-1,3,7-octatriene | Polymer Intermediate | Polyurethanes | google.com |

| General Trienes | Monomer for 1,6-Polymerization | Highly ordered polymers | researchgate.net |

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Triene Transformations

The selective transformation of trienes like octa-1,3,7-triene is a significant challenge in synthetic chemistry, demanding sophisticated catalytic solutions. Research is increasingly focused on transition-metal catalysts that can control the chemo-, regio-, and stereoselectivity of reactions involving the multiple double bonds present in the molecule.

Palladium-based catalysts have shown considerable promise. libretexts.org Efficient catalytic cycles, such as the 1,4-palladium migration/Heck sequence, have been developed for the stereoselective synthesis of related conjugated trienes. rsc.org Furthermore, palladium(II)-catalyzed oxidative coupling and carbocyclization cascade reactions of allenes have been employed to generate complex, cross-conjugated polyenes. nih.gov These methods offer pathways to functionalized triene structures that are otherwise difficult to access.

Another innovative approach involves the use of bespoke organometallic catalysts for polymerization. For instance, nonbridged half-titanocene catalysts have been designed for the copolymerization of ethylene (B1197577) with non-conjugated dienes like 1,7-octadiene. scirp.orgresearchgate.net This system allows for the incorporation of the diene into a polymer backbone, leaving a pendant vinyl group that can be further functionalized. This strategy demonstrates how catalysis can transform a simple triene system into a building block for advanced materials.

Future research is directed towards developing catalysts that can selectively act on one of the three double bonds of this compound, enabling stepwise functionalization. The design of enzyme-inspired catalysts or "pericyclases" that can facilitate complex pericyclic reactions under mild conditions also represents a significant area of future investigation. nih.gov

| Catalyst System | Reaction Type | Key Feature |

|---|---|---|

| Palladium Complexes (e.g., Pd(OAc)₂) | Cross-Coupling / Heck Reaction | Enables stereoselective synthesis of substituted trienes. libretexts.orgrsc.org |

| Palladium(II) Catalysts | Oxidative Cascade Reactions | Facilitates the one-pot synthesis of complex polyenes from allenes. nih.gov |

| Nonbridged Half-Titanocenes | Copolymerization | Allows for the incorporation of dienes into polymers, creating functional materials. scirp.org |

Exploration of Excited-State Chemistry and Photochemical Reactions

The photochemistry of conjugated polyenes is a rich field governed by principles such as the Woodward-Hoffmann rules, which predict the stereochemical outcomes of pericyclic reactions. hku.hk Upon absorption of light, molecules like this compound are promoted to an excited state, opening up reaction pathways that are often inaccessible under thermal conditions. researchgate.net

A key area of research is the study of photochemical electrocyclization. For example, isomers of 2,4,6-octatriene undergo stereospecific ring closure to form 5,6-dimethyl-1,3-cyclohexadienes. chempedia.infolibretexts.org Notably, the stereochemistry of the product formed under photochemical conditions is opposite to that obtained from the thermal reaction. libretexts.orgucsb.edu This dichotomy provides a powerful tool for synthetic chemists to control molecular architecture simply by choosing between heat and light.

Beyond electrocyclization, the excited-state dynamics of trienes include cis-trans isomerization. Studies on related conjugated trienes have explored the distinct behaviors of the first excited singlet state (S1) and the first triplet state (T1), revealing different efficiencies and mechanisms for isomerization. acs.org Understanding these fundamental processes is crucial for applications in molecular switches and light-responsive materials.

Future work in this area will likely involve femtochemistry to observe the ultrafast dynamics of these reactions, providing a moment-by-moment picture of bond breaking and formation. researchgate.net Additionally, the development of photocatalytic systems that can steer the reaction of this compound towards specific, desired products by controlling the excited states involved is a compelling research direction.

| Reaction Type | Condition | Key Observation |

|---|---|---|

| 8π Electrocyclization | Thermal | Follows disrotatory pathway, leading to a specific stereoisomer (e.g., cis). chempedia.infoucsb.edu |

| 8π Electrocyclization | Photochemical | Follows conrotatory pathway, leading to the opposite stereoisomer (e.g., trans). libretexts.orgucsb.edu |

| Isomerization | Photochemical | Can proceed from both singlet (S1) and triplet (T1) excited states with different mechanisms. acs.org |

Advancements in Computational Methodologies for Complex Reaction Systems

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex reactions involving polyenes. High-level quantum mechanical calculations can map out potential energy surfaces, identify transition states, and predict the feasibility and stereochemical outcome of reactions, often with high accuracy. bohrium.com

For pericyclic reactions like the 8π electrocyclization of octatrienes and related tetraenes, Density Functional Theory (DFT) is frequently employed. nih.gov Functionals such as M06-2X have proven effective in calculating the activation barriers for these transformations. rsc.orgescholarship.org Computational studies have systematically investigated the effects of placing substituents at various positions on the octatetraene skeleton, revealing that electronic and steric factors can significantly accelerate or decelerate the rate of ring closure. rsc.orgrsc.org For instance, a synergistic effect between an electron-donating group and an electron-accepting group at the termini can substantially lower the activation energy barrier. rsc.org

Beyond DFT, methods like the Complete Active Space Self-Consistent Field (CASSCF) and Quantum Mechanics/Molecular Mechanics (QM/MM) are being used to study more complex scenarios, such as photochemical pathways and enzyme-catalyzed reactions. nih.gov These methodologies allow researchers to model the intricate interplay of orbitals in excited states and the influence of a protein's active site on the reaction pathway. nih.govbgsu.edu

The future of this field lies in the integration of machine learning and artificial intelligence with quantum chemical calculations to accelerate the discovery of new reaction pathways and to design catalysts with tailored properties. Dynamic simulations that model the entire reaction trajectory, rather than just stationary points, will also provide deeper insights into the factors controlling selectivity in triene transformations. nih.gov

Synthesis and Reactivity of Novel Functionalized this compound Derivatives

The synthesis of this compound derivatives with specific functional groups is crucial for expanding their utility in organic synthesis and materials science. Current research focuses on developing regiocontrolled methods to introduce functionality and exploring the subsequent reactivity of these novel compounds.

One major synthetic route to substituted octatrienes involves the palladium-catalyzed dimerization of functionalized butadienes. This approach allows for the construction of the C8 backbone with pre-installed substituents. The resulting functionalized trienes can then serve as precursors in subsequent reactions, such as Diels-Alder cycloadditions, to build complex polycyclic structures.

A key reaction of octatrienes is the 8π-6π electrocyclization cascade, which transforms the linear triene into a bicyclo[4.2.0]octadiene. escholarship.orgresearchgate.net The synthesis of functionalized bicyclo[4.2.0]octane systems, which are core structures in several natural products, can be achieved through strategies like the [2+2] ketene (B1206846) cycloaddition, offering an alternative to relying on the electrocyclization of a pre-formed triene. acgpubs.org

The introduction of reactive functional groups onto the triene skeleton opens up a wide range of chemical transformations. For example, incorporating hydroxyl or amino groups can provide handles for further derivatization or for tuning the electronic properties of the conjugated system. The synthesis of polyfunctional conjugated polyenes is an active area of research, with applications in dyes and other functional materials. researchgate.net

Future research will aim to develop more atom-economical and stereoselective methods for synthesizing these derivatives. The exploration of domino reactions that rapidly build molecular complexity from simple functionalized trienes is a particularly promising avenue. researchgate.net Furthermore, the unique electronic properties of these novel derivatives will be harnessed for applications in organic electronics and sensor technology.

Q & A

Q. What are the established synthetic pathways for Octa-1,3,7-triene, and how can purity be optimized?

this compound is typically synthesized via palladium-catalyzed hydrovinylation of terminal dienes, as demonstrated in the preparation of structurally similar compounds like (E)-4,8-dimethylnona-1,3,7-triene . Key steps include:

- Use of Pd-based catalysts (e.g., Pd(OAc)₂) under inert atmospheres to prevent oxidation.

- Purification via column chromatography or distillation to isolate the triene from byproducts.

- Characterization via H/C NMR and GC-MS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- NMR Spectroscopy : H NMR identifies allylic protons (δ 5.0–5.8 ppm) and conjugated double-bond splitting patterns. C NMR resolves carbons adjacent to double bonds (δ 110–140 ppm) .

- Mass Spectrometry : GC-MS with electron ionization (EI) detects molecular ion peaks at m/z 108 (C₈H₁₂⁺) and fragments indicative of conjugated triene cleavage .

- IR Spectroscopy : Stretching frequencies for C=C bonds (~1650 cm⁻¹) and allylic C-H bonds (~3050 cm⁻¹) .

Q. How does the stability of this compound influence experimental design?

The compound’s conjugated triene system is prone to oxidation and thermal degradation. Methodological considerations include:

- Storage under argon or nitrogen at –20°C to minimize polymerization.

- Use of radical inhibitors (e.g., BHT) during reactions involving high temperatures or pro-oxidant catalysts .

Advanced Research Questions

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in NMR chemical shifts often arise from solvent effects or impurities. To address this:

- Cross-validate data using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Compare experimental results with computational predictions (DFT-based NMR simulations) .

- Replicate synthesis and characterization under standardized conditions to isolate variables .

Q. How can computational modeling elucidate this compound’s electronic structure and reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, orbital energies, and regioselectivity in Diels-Alder reactions.

- Molecular Dynamics (MD) : Simulate thermal stability by modeling bond dissociation energies and isomerization pathways .

- Validate models against experimental UV-Vis spectra (π→π* transitions) and kinetic data .

Q. What role does this compound play in plant-insect ecological interactions, and how can its emission be quantified?

As a herbivore-induced plant volatile (e.g., (E)-DMNT), it attracts hyperparasitoids like Cotesia glomerata. Methodologies include:

- Headspace Collection : Dynamic adsorption on Tenax TA traps, followed by thermal desorption-GC-MS.

- Behavioral Assays : Y-tube olfactometers to test insect attraction to synthetic triene blends .

- Quantify emission rates using internal standards (e.g., deuterated analogs) to correct for sampling losses .

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

- Catalyst Optimization : Screen ligands (e.g., phosphines) to enhance Pd-catalyzed hydrovinylation efficiency.

- Reaction Engineering : Use flow chemistry to control exothermicity and reduce decomposition.

- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Methodological Considerations for Data Integrity

- Reproducibility : Document reaction conditions (temperature, solvent purity, catalyst batch) in detail, adhering to guidelines for experimental reporting .

- Data Contradictions : Perform meta-analyses of published spectral data and highlight solvent/temperature dependencies in supplementary materials .

- Ethical Compliance : Disclose synthetic hazards (e.g., peroxide formation in dienes) and adhere to safety protocols for volatile organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.